13C6 Isotopic Labeling Provides a +6 Da Mass Shift for LC-MS/MS Quantification Without Chromatographic Shift
Fructose-glutamic acid-13C6 incorporates six 13C atoms, producing a +6 Da mass shift relative to the unlabeled compound (m/z 310.1 → m/z 316.1 for [M+H]+) without altering chromatographic retention. This is a critical advantage over deuterated internal standards (e.g., Fructose-glutamic acid-D5), which exhibit a retention time shift due to the deuterium isotope effect, causing differential matrix effects and quantification inaccuracies [1].
| Evidence Dimension | Retention Time Shift in RP-LC |
|---|---|
| Target Compound Data | Co-elution (ΔtR ≈ 0.0 min) |
| Comparator Or Baseline | Fructose-glutamic acid-D5: ΔtR ≈ 0.05-0.15 min (variable by condition) |
| Quantified Difference | Chromatographic resolution of labeled and unlabeled species: 13C6 yields Rs < 0.1; D5 yields Rs ~0.4-0.8 |
| Conditions | Reverse-phase liquid chromatography with MS detection |
Why This Matters
This ensures that matrix effects and ionization suppression are identical for the analyte and internal standard, which is essential for achieving precise and accurate quantitative results in complex matrices.
- [1] Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216. View Source
